(3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol

Kinase inhibitor design Conformational analysis Scaffold hopping

Sourcing racemic mixtures compromises SAR reproducibility in kinase inhibitor programs. This (3R,4R)-configured building block matches the co-crystallized ligand in PDB 1SVG, enabling direct structural translation into design hypotheses. - Defined (3R,4R) stereochemistry; matches co-crystallized PKB/Akt inhibitor binding pose - Elaborated derivative: IC50 = 4 nM against PKB-alpha - Three chemoselective handles (2° amine, 3° amine, 2° alcohol) for sequential derivatization Supplied with CoA; global shipping available.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
Cat. No. B13635564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2CNCC2O
InChIInChI=1S/C10H20N2O/c13-10-8-11-7-9(10)12-5-3-1-2-4-6-12/h9-11,13H,1-8H2/t9-,10-/m1/s1
InChIKeyWXOZYPXAYQJWGV-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 140 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-4-(Azepan-1-yl)pyrrolidin-3-ol Overview


(3R,4R)-4-(Azepan-1-yl)pyrrolidin-3-ol (CAS 1849495-96-0) is a chiral, bicyclic diamine building block composed of a pyrrolidine ring bearing a 3-hydroxyl group and an N4-linked seven-membered azepane moiety . With a molecular formula of C10H20N2O and a molecular weight of 184.28 g/mol, this compound presents two basic nitrogen centers and a secondary alcohol, offering three chemically addressable handles for downstream derivatization . The defined (3R,4R) stereochemistry distinguishes it from its racemic or diastereomeric forms and positions it as a conformationally constrained scaffold within the broader class of aminoalkyl-substituted azacycles explored in kinase inhibitor and protease inhibitor programmes [1] [2].

Stereochemically defined (3R,4R) enantiomer — ensures SAR reproducibility across derivatization campaigns
Three orthogonal reactive handles — secondary amine, tertiary amine, and secondary alcohol for sequential chemoselective functionalization
Conformationally flexible azepane core — privileged scaffold in kinase and protease inhibitor research, with co-crystal guidance

Structural Uniqueness of (3R,4R)-4-(Azepan-1-yl)pyrrolidin-3-ol


The combination of a seven-membered azepane ring, a five-membered pyrrolidine ring, and a stereochemically defined hydroxyl group creates a pharmacophore geometry that is not replicated by the more common six-membered piperidine or morpholine congeners. The azepane ring introduces greater conformational flexibility at the N-substituent, enabling binding poses in kinase ATP pockets (e.g., PKA and PKB) that are sterically inaccessible to smaller-ring analogs [1] [2]. Furthermore, the (3R,4R) absolute configuration locks the relative orientation of the hydroxyl and azepane groups—a stereochemical relationship not guaranteed when sourcing the racemic (rel-) mixture or the regioisomeric azepan-2-yl variant [3]. Generic substitution therefore risks both altered target engagement geometry and loss of stereochemical fidelity, compromising SAR reproducibility.

Piperidine or morpholine analogs: smaller ring may alter ATP-pocket binding geometry and hydrogen-bond profile
Racemic or regioisomeric mixtures: loss of stereochemical fidelity introduces uncontrolled SAR variables
Salt form substitution (e.g., dihydrochloride): altered solubility and handling may affect reaction yields and purification

(3R,4R)-4-(Azepan-1-yl)pyrrolidin-3-ol vs. Closest Analogs: Evidence


Azepane vs. Piperidine/Morpholine Conformational Space

The seven-membered azepane ring in the target compound provides a larger conformational envelope than the six-membered piperidine or morpholine rings found in the closest commercial analogs . In co-crystal structures of azepane-containing ligands bound to protein kinase A (PDB: 1SVG), the azepane ring adopts a chair-like conformation that positions the pyrrolidine-hydroxyl motif deeper into the ATP-binding pocket compared with modeled piperidine analogs, which lack the torsional flexibility to achieve this binding mode [1]. The morpholine analog (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol (CAS 1187339-81-6) introduces an ether oxygen that alters hydrogen-bonding capacity (HBA count from 2 to 3) and reduces logP, changing both pharmacodynamics and physicochemical profile .

Ring Conformation
Class-level inference
Azepane: 7‑membered, chair/boat flexible
vs
Piperidine/morpholine: 6‑membered, restricted flexibility
Binding geometry may differ; azepane enables deeper ATP-pocket access
Inferred from PKA co‑crystal (PDB 1SVG)
Kinase inhibitor design Conformational analysis Scaffold hopping

(3R,4R) Enantiomer vs. Racemic and regioisomeric Forms

The target compound is specified as the single (3R,4R) enantiomer (CAS 1849495-96-0), establishing a defined cis relationship between the 3-hydroxyl and 4-azepanyl substituents on the pyrrolidine ring . In contrast, commercially available alternatives include the racemic rel-(3R,4R) mixture and the regioisomeric rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol (CAS 2227987-43-9), which positions the azepane attachment at the 2-position rather than the 1-position of the azepane ring [1]. For the dihydrochloride salt form (C10H22Cl2N2O, MW 257.2 g/mol), this represents the same scaffold but in a protonated salt state with altered solubility and handling properties .

Stereochemical Identity
Direct comparison
Single (3R,4R) enantiomer, N1‑linked azepane
vs
Racemate or regioisomeric (C2‑linked) mixtures
Defined enantiomer ensures SAR reproducibility
Racemic/regioisomeric mixtures introduce uncontrolled variables
Chiral resolution Stereochemistry-activity relationship Enantiomeric purity

Privileged Azepane-Pyrrolidine Scaffold in PKA/PKB Co-Crystal Structures

The azepane-pyrrolidine scaffold is validated by co-crystal structures with protein kinase A (PDB: 1SVG, 1SVH) and by biochemical inhibition data for PKB-alpha [1]. In the published series, azepane derivative 4 (N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}isonicotinamide) demonstrated an IC50 of 4 nM against PKB-alpha [2]. While this data pertains to a fully elaborated analog rather than the building block itself, it establishes that the (3R,4R)-azepane-pyrrolidine core supports high-affinity kinase engagement when properly derivatized, in contrast to smaller-ring scaffolds (piperidine, pyrrolidine-only) that yielded reduced potency in the same optimization campaign [2]. The (3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol free base provides the unadorned core for this chemotype.

Kinase Engagement
Class-level inference
4 nM
IC₅₀ (PKBα), elaborated derivative
Supports kinase inhibitor scaffold validation (class‑level)
Data from fully elaborated analog; core enables high‑affinity engagement
Protein kinase B (PKB/Akt) Protein kinase A (PKA) Structure-based drug design

Three Orthogonal Reactive Handles for Library Synthesis

The compound offers three chemically orthogonal functional groups for derivatization: the pyrrolidine secondary amine (pKa ~10-11, nucleophilic), the azepane tertiary amine (pKa ~9-10, less nucleophilic, can be alkylated or acylated), and the secondary alcohol (pKa ~15-16, amenable to O-alkylation, acylation, or oxidation) . This contrasts with the simpler analog 4-(azepan-1-yl)pyrrolidine (no hydroxyl) which offers only two vectors, and the piperidine analog which substitutes the seven-membered ring with a six-membered ring but retains the same functional group count . The presence of both a secondary and a tertiary amine permits sequential chemoselective functionalization without protecting group manipulation of the less reactive tertiary amine [1].

Derivatization Vectors
Supporting evidence
3 reactive handles (2° amine, 3° amine, 2° alcohol)
vs
2 handles (des‑hydroxy analog) or altered amine reactivity
Supports multi‑vector library synthesis with sequential chemoselectivity
Differential amine reactivity enables protecting‑group‑free strategies
Parallel synthesis DNA-encoded library Fragment-based drug discovery

(3R,4R)-4-(Azepan-1-yl)pyrrolidin-3-ol Application Scenarios


Structure-Based Kinase Inhibitor Design with PKA/PKB Co-Crystal Data

Research teams pursuing PKB/Akt or PKA inhibitors can procure this building block to access the azepane-pyrrolidine chemotype for which co-crystal structures (PDB: 1SVG, resolution 2.02 Å) provide atomic-level guidance on binding pose and key polar interactions within the ATP pocket [1]. The elaborated derivative achieved IC50 = 4 nM against PKB-alpha, confirming that this core scaffold supports high-affinity engagement [2]. The (3R,4R) stereochemistry matches that of the co-crystallized ligand, enabling direct translation of structural data into design hypotheses without stereochemical ambiguity.

Fragment-Based/DEL Synthesis with a Three-Vector Building Block

The compound provides three differentially reactive functional groups—a secondary amine, a tertiary amine, and a secondary alcohol—permitting sequential chemoselective derivatization in library production . The seven-membered azepane ring offers conformational diversity that is underrepresented in commercial building block collections relative to six-membered rings, enhancing library novelty and potential hit diversity [1]. The defined (3R,4R) stereochemistry ensures that any structure-activity relationships emerging from the library can be traced to a single, well-defined enantiomeric series.

Cathepsin S Inhibitor Programs Leveraging Pyrrolidine-Azepane Scaffold

The EP2814822 patent (F. Hoffmann-La Roche AG) establishes pyrrolidine derivatives bearing substituents at the pyrrolidine nitrogen and C4 position as preferential inhibitors of cathepsin S, a cysteine protease implicated in autoimmune and inflammatory disorders [3]. The free base (3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol serves as the key chiral intermediate for constructing the elaborated cathepsin inhibitor chemotype through sequential N-acylation and sulfonylation, with the hydroxyl group providing an additional vector for property modulation.

Stereochemical SAR: Azepane vs. Piperidine vs. Morpholine Comparison

For medicinal chemistry groups systematically investigating the impact of the N-heterocycle ring size and heteroatom composition on target potency, selectivity, and ADME properties, the (3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol, (3R,4R)-4-(piperidin-1-yl)pyrrolidin-3-ol (CAS 1390655-00-1), and (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol (CAS 1187339-81-6) triad enables a controlled head-to-head comparison where only the N-substituent varies . This approach isolates the contribution of ring size (7- vs. 6-membered), lipophilicity (azepane > piperidine > morpholine), and H-bond character to the overall pharmacological profile.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold exploration
Co-crystal validated azepane-pyrrolidine core
Binding geometry fidelity, enantiomeric purity
Fragment-based library synthesis
Orthogonal three-vector derivatization
Chemoselective sequential functionalization
Cathepsin S inhibitor SAR studies
Preferential cathepsin S inhibitor chemotype
N-acylation/sulfonylation modulation
N-heterocycle SAR profiling
Controlled ring-size/heteroatom comparison
Lipophilicity, H-bond, and conformational contribution
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